molecular formula C12H15Cl2NO2S B273990 1-[(2,4-Dichlorophenyl)sulfonyl]azepane

1-[(2,4-Dichlorophenyl)sulfonyl]azepane

Cat. No.: B273990
M. Wt: 308.2 g/mol
InChI Key: NEOFSCFZBYFIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dichlorophenyl)sulfonyl]azepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 2,4-dichlorophenyl sulfonyl group. Sulfonamide derivatives are often explored in medicinal chemistry for their roles as enzyme inhibitors or receptor modulators, though specific applications for this compound remain underexplored in the available literature .

Properties

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylazepane

InChI

InChI=1S/C12H15Cl2NO2S/c13-10-5-6-12(11(14)9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

InChI Key

NEOFSCFZBYFIJY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-[(2,4-Dichlorophenyl)sulfonyl]azepane, a comparative analysis with three related sulfonamide-azepane derivatives is provided below.

Table 1: Comparative Analysis of Sulfonamide-Azepane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring Key Features/Applications References
This compound C₁₂H₁₄Cl₂NO₂S 315.22 (calculated) 2,4-dichloro High lipophilicity; potential intermediate in drug synthesis
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.772 4-chloro, 3-nitro Nitro group enhances electrophilicity; likely used in chemical synthesis
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.365 4-methyl Lower molecular weight; improved solubility due to methyl group
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane C₁₇H₂₄ClN₃O₄S₂ 458.02 (calculated) 4-chloro (on piperazinyl-linked benzene) Bifunctional sulfonamide; possible dual-targeting applications

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): The 2,4-dichloro and 4-chloro-3-nitro derivatives exhibit higher molecular weights and lipophilicity compared to the methyl-substituted analog. These groups may enhance binding to hydrophobic enzyme pockets or receptors . Electron-Donating Groups (CH₃): The methyl group in 1-[(4-methylphenyl)sulfonyl]azepane reduces molecular weight and improves aqueous solubility, making it more amenable to formulation .

Synthetic Accessibility :

  • The synthesis of this compound likely involves sulfonylation of azepane with 2,4-dichlorobenzenesulfonyl chloride, a route analogous to the preparation of 1-[(4-methylphenyl)sulfonyl]azepane (18 synthetic routes documented) .
  • The nitro-substituted analog () may require additional steps for nitro group introduction, increasing synthetic complexity.

Biological and Industrial Relevance: Pharmaceutical Potential: Sulfonamides with chloro substituents are frequently investigated as protease inhibitors or antimicrobial agents. The 2,4-dichloro derivative’s structure aligns with motifs seen in dihydrofolate reductase inhibitors .

Research Findings and Limitations

  • Structural Analogues in Drug Discovery : The 4-chloro-3-nitro derivative () demonstrates how nitro groups can stabilize transition states in enzyme inhibition, though toxicity concerns may limit its therapeutic use .
  • Gaps in Data : Direct pharmacological or toxicological data for this compound are absent in the provided evidence. Further studies are needed to elucidate its biological activity and safety profile.

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